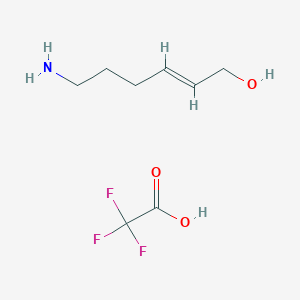

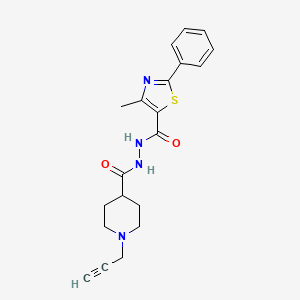

(E)-6-Aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Amino acids are organic compounds that contain both amino and carboxylic acid functional groups . They play a key role in biochemistry and nutrition, and their main function is to serve as building blocks for proteins .

Synthesis Analysis

The synthesis of amino acids typically involves the reaction of an alpha-amino acid with a compound containing a carboxylic acid group . The reaction is often catalyzed by an acid or base .Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a variable group (R group) that determines the identity of the amino acid .Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions. They can act as both acids and bases due to their amphoteric nature . The carboxyl group can donate a proton, acting as an acid, while the amino group can accept a proton, acting as a base .Physical And Chemical Properties Analysis

Amino acids have unique physical and chemical properties, including molecular weight, theoretical pI, amino acid composition, atomic composition, and more . These properties can influence their behavior in biological systems.Aplicaciones Científicas De Investigación

Kinetics and Mechanism in Chemical Reactions

The kinetics and mechanism of reactions involving trifluoroacetic acid have been extensively studied. For example, Mason and Norman (1973) investigated the rate constants for reactions with trifluoroacetic acid and various ω-arylakenes, yielding trifluoroacetate esters and providing insights into the reaction mechanisms (Mason & Norman, 1973).

Crystallography and Molecular Structure

In crystallography, trifluoroacetic acid is utilized for studying molecular structures. Suresh, Krishnakumar, and Natarajan (2006) used trifluoroacetic acid in their study of the zwitterionic form of argininium cation (Suresh, Krishnakumar, & Natarajan, 2006).

Polymer and Peptide Synthesis

Trifluoroacetic acid is crucial in the synthesis of polymers and peptides. Brooke, Mohammed, and Whiting (1997) demonstrated its use in synthesizing end-capped oligomers related to nylon 6, highlighting its role in the formation of N-protected secondary amide bonds (Brooke, Mohammed, & Whiting, 1997).

Metabolite Identification in Clinical Studies

In clinical studies, trifluoroacetic acid assists in identifying metabolites. Callery et al. (1986) used it in their study on hexamethylene bisacetamide, a compound inducing differentiation in cancer cell lines (Callery, Egorin, Geelhaar, & Nayar, 1986).

Catalysis in Organic Synthesis

Trifluoroacetic acid is a significant catalyst in organic synthesis. Liu, Cui, Sun, and Li (2014) found it effective in intramolecular hydroamination of unfunctionalized olefins, contributing to the synthesis of N-heterocycles (Liu, Cui, Sun, & Li, 2014).

Enhancing Analytical Methods

It also plays a role in enhancing analytical methods, such as in high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS). Kuhlmann et al. (1995) and Shou and Naidong (2005) explored ways to alleviate signal suppression caused by trifluoroacetic acid in these methods (Kuhlmann, Apffel, Fischer, Goldberg, & Goodley, 1995); (Shou & Naidong, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-6-aminohex-2-en-1-ol;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.C2HF3O2/c7-5-3-1-2-4-6-8;3-2(4,5)1(6)7/h2,4,8H,1,3,5-7H2;(H,6,7)/b4-2+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZJOBQRMUEEIE-VEELZWTKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=CCO)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C/C=C/CO)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)

![8-[(1-Azavinyl)amino]-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-1,3,7-trihydropu rine-2,6-dione](/img/structure/B2816153.png)

![2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2816164.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)

![2-(4-chlorophenoxy)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2816172.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea](/img/structure/B2816173.png)